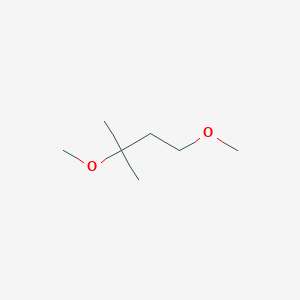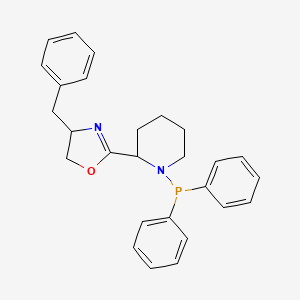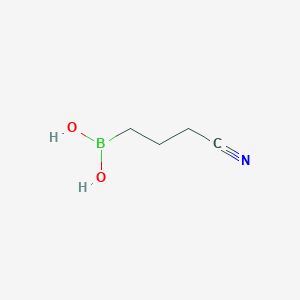![molecular formula C15H8Cl3NO2S B12505074 4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-(4-chlorobenzenesulfonyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This particular compound is characterized by the presence of chlorine atoms at the 4 and 6 positions of the quinoline ring and a 4-chlorobenzenesulfonyl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-(4-chlorobenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorobenzenesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate greener chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-(4-chlorobenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-3-(4-chlorobenzenesulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Studies: The compound is employed in studies to understand its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-3-(4-chlorobenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloroquinoline: Similar in structure but lacks the benzenesulfonyl group.
3,4-Dichlorobenzenesulfonyl Chloride: Contains the benzenesulfonyl group but lacks the quinoline ring.
4-Chlorobenzenesulfonyl Chloride: Similar sulfonyl group but different core structure.
Uniqueness
4,6-Dichloro-3-(4-chlorobenzenesulfonyl)quinoline is unique due to the combination of the quinoline ring with chlorine atoms and the benzenesulfonyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H8Cl3NO2S |
|---|---|
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
4,6-dichloro-3-(4-chlorophenyl)sulfonylquinoline |
InChI |
InChI=1S/C15H8Cl3NO2S/c16-9-1-4-11(5-2-9)22(20,21)14-8-19-13-6-3-10(17)7-12(13)15(14)18/h1-8H |
InChI-Schlüssel |
UBJOXQAIEHNXDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)

![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
azanium](/img/structure/B12505067.png)
